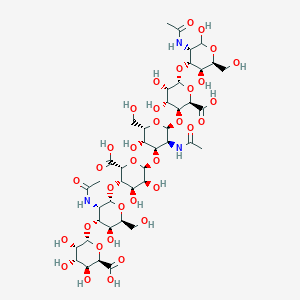

Hyaluronate hexasaccharide

Descripción

The exact mass of the compound this compound is 1155.3449461 g/mol and the complexity rating of the compound is 2120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N3O34/c1-7(49)43-13-26(16(52)10(4-46)69-37(13)68)72-41-24(60)21(57)29(32(78-41)35(64)65)75-39-15(45-9(3)51)28(18(54)12(6-48)71-39)74-42-25(61)22(58)30(33(79-42)36(66)67)76-38-14(44-8(2)50)27(17(53)11(5-47)70-38)73-40-23(59)19(55)20(56)31(77-40)34(62)63/h10-33,37-42,46-48,52-61,68H,4-6H2,1-3H3,(H,43,49)(H,44,50)(H,45,51)(H,62,63)(H,64,65)(H,66,67)/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19-,20-,21+,22+,23-,24-,25-,26+,27+,28+,29-,30-,31+,32+,33+,37?,38-,39-,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAUBHLTGUFQPC-PQHHSPKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@@H](O[C@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H](OC([C@H]5NC(=O)C)O)CO)O)O)O)NC(=O)C)O)O)CO)O)O[C@H]6[C@H]([C@H]([C@@H]([C@@H](O6)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N3O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659843 | |

| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1156.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73603-40-4 | |

| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hyaluronate Hexasaccharide: A Technical Guide to its Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronate (HA), a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, is a major component of the extracellular matrix. While high-molecular-weight HA is known for its structural and hydrating properties, smaller fragments, such as the hyaluronate hexasaccharide, have emerged as potent signaling molecules with diverse biological activities. This technical guide provides an in-depth overview of the core properties of this compound, focusing on its physicochemical characteristics, biological functions, and the experimental methodologies used for its study.

Physicochemical Properties

This compound is a low-molecular-weight fragment of hyaluronic acid, consisting of three repeating disaccharide units. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 1155.97 g/mol | [1][2][3] |

| Molecular Formula | C₄₂H₆₅N₃O₃₄ | [1][2][3] |

| CAS Number | 73603-40-4 | [1][3] |

| Structure | A linear polymer of three repeating disaccharide units of β-1,3-N-acetyl glucosamine (B1671600) and β-1,4-glucuronic acid. | [3][4] |

| Appearance | White to almost white powder | [2][5] |

| Solubility | Soluble in water. | |

| Storage Conditions | Store at -20°C or below in a desiccated environment. | [3][6] |

Biological Functions and Signaling Pathways

This compound is a biologically active molecule that can modulate various cellular processes, including cell proliferation, migration, and inflammation. Unlike high-molecular-weight hyaluronan, which is generally considered anti-inflammatory and immunosuppressive, the hexasaccharide and other low-molecular-weight fragments can act as signaling molecules, often eliciting pro-inflammatory and pro-angiogenic responses.[7][8]

Receptor Interactions

The biological effects of this compound are primarily mediated through its interaction with specific cell surface receptors, most notably CD44 and Toll-like receptor 4 (TLR4).

-

CD44: This is a major cell surface receptor for hyaluronan. The hexasaccharide is considered the minimum size required for binding to CD44.[2] This interaction is crucial for various cellular functions, including cell adhesion, migration, and the activation of intracellular signaling cascades.[9]

-

Toll-like Receptor 4 (TLR4): Low-molecular-weight fragments of hyaluronan, including the hexasaccharide, can activate the TLR4 signaling pathway, which is a key component of the innate immune system.[1] This activation can lead to the production of pro-inflammatory cytokines and chemokines.

Signaling Pathways

The binding of this compound to its receptors triggers downstream signaling pathways that regulate gene expression and cellular responses. Two of the most well-characterized pathways are the NF-κB and MAPK pathways.

-

NF-κB Pathway: Activation of TLR4 by this compound can lead to the activation of the transcription factor NF-κB.[10][11] This, in turn, induces the expression of genes involved in inflammation and immune responses.

-

MAP Kinase Pathway: The interaction of this compound with CD44 and TLR4 can also activate the mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK and ERK.[10][12] This pathway plays a critical role in cell proliferation, differentiation, and apoptosis.

The following diagrams illustrate these key signaling pathways.

Quantitative Binding Data

Quantifying the binding affinity of this compound to its receptors is crucial for understanding its biological activity. While precise dissociation constants (Kd) for the hexasaccharide are not extensively reported, related data provides valuable insights.

| Ligand-Receptor Interaction | Method | Reported Value | Reference(s) |

| Hyaluronate Octasaccharide (HA₈) - CD44 | Competitive ELISA | Kd = 125 µM | [13] |

| This compound (HA₆) - CD44 | Qualitative Assessment | Binds with weaker affinity than HA₈ | [14] |

| Small HA fragments - TLR4 | Cellular Assays | Effective concentrations in the µg/mL range | [1] |

Experimental Protocols

The analysis and characterization of this compound, as well as the study of its biological functions, require specific experimental protocols.

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, quantification, and purification of hyaluronan oligosaccharides.

Objective: To separate and analyze this compound from a mixture of hyaluronan oligosaccharides.

Materials:

-

HPLC system with a UV detector

-

Anion-exchange or reversed-phase C18 column

-

Mobile Phase A: Acetonitrile (B52724)

-

Mobile Phase B: Aqueous salt solution (e.g., sodium sulfate (B86663) or sodium dihydrogen phosphate)

-

Hyaluronan oligosaccharide standards

-

Sample containing this compound

Protocol:

-

Sample Preparation: Dissolve the hyaluronan oligosaccharide mixture in the initial mobile phase.

-

Column Equilibration: Equilibrate the chosen column with the starting mobile phase composition for a sufficient time to ensure a stable baseline.

-

Injection: Inject the prepared sample onto the column.

-

Elution: Elute the oligosaccharides using a gradient of increasing salt concentration (for anion-exchange) or decreasing acetonitrile concentration (for reversed-phase). A typical gradient might run from 10% to 60% of Mobile Phase B over 30-60 minutes.

-

Detection: Monitor the eluate at a wavelength of 205-232 nm. The retention time of the hexasaccharide is determined by comparison with a known standard.

-

Quantification: The concentration of the hexasaccharide can be determined by integrating the peak area and comparing it to a standard curve generated from known concentrations of the this compound standard.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of hyaluronan oligosaccharides.

Objective: To confirm the structure and purity of this compound.

Materials:

-

High-field NMR spectrometer (e.g., 500 MHz or higher)

-

NMR tubes

-

D₂O (Deuterium oxide)

-

Purified this compound sample

Protocol:

-

Sample Preparation: Dissolve a few milligrams of the purified this compound in D₂O.

-

Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra. Complete assignment of proton and carbon signals is necessary for structural confirmation.[4][8]

-

Spectral Analysis:

-

¹H NMR: The anomeric proton signals (typically between 4.4 and 4.6 ppm) are characteristic of the glycosidic linkages. The N-acetyl methyl proton signal appears around 2.0 ppm.

-

2D NMR: COSY spectra are used to establish proton-proton correlations within each sugar ring, while HSQC spectra correlate protons with their directly attached carbons. These experiments allow for the complete assignment of all proton and carbon resonances, confirming the identity and purity of the hexasaccharide.

-

Conclusion

This compound is a key signaling molecule with significant implications for various biological processes, particularly in the realms of inflammation, angiogenesis, and cell signaling. Its ability to interact with specific receptors like CD44 and TLR4 initiates complex intracellular cascades that are of great interest to researchers in both basic science and drug development. A thorough understanding of its basic properties, coupled with robust experimental methodologies for its analysis, is essential for advancing research in these fields. This technical guide provides a foundational overview to aid in these endeavors.

References

- 1. Analysis of CD44-Hyaluronan Interactions in an Artificial Membrane System: INSIGHTS INTO THE DISTINCT BINDING PROPERTIES OF HIGH AND LOW MOLECULAR WEIGHT HYALURONAN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Impact of structurally modifying hyaluronic acid on CD44 interaction - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of a hexasaccharide partial sequence of hyaluronan for click chemistry and more - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of structurally modifying hyaluronic acid on CD44 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is special about 200 kDa hyaluronan that activates hyaluronan receptor signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics [apb.tbzmed.ac.ir]

- 8. Hyaluronan binding properties of a CD44 chimera containing the link module of TSG-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical modification of hyaluronan oligosaccharides differentially modulates hyaluronan-hyaladherin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and syntheses of hyaluronan oligosaccharide conjugates as inhibitors of CD44-Hyaluronan binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive hyaluronan fragment (hexasaccharide) detects specific hexa-binding proteins in human breast and stomach cancer: possible role in tumorogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical modification of hyaluronan oligosaccharides differentially modulates hyaluronan–hyaladherin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mass dependence of hyaluronan detection by sandwich ELISA-like assay and membrane blotting using biotinylated hyaluronan binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Complexity: A Technical Guide to Hyaluronan Oligosaccharide Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Hyaluronan (HA), a seemingly simple repeating disaccharide polymer, unveils a world of complexity when fragmented into oligosaccharides. These smaller fragments are not merely breakdown products but potent signaling molecules with diverse biological activities, making their precise structural characterization paramount in research and drug development. This in-depth technical guide provides a comprehensive overview of the core methodologies employed to elucidate the structure of hyaluronan oligosaccharides, complete with detailed experimental protocols and a focus on quantitative data presentation and visualization of associated signaling pathways.

Core Analytical Techniques for Structural Elucidation

The structural determination of hyaluronan oligosaccharides relies on a multi-pronged approach, often combining separation techniques with sophisticated analytical methods. The primary goals are to determine the size (degree of polymerization), sequence, and purity of the oligosaccharide preparations.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the precise molecular weight of HA oligosaccharides and can provide information on their purity. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are widely used.

Key Quantitative Data from Mass Spectrometry:

| Technique | Analyte | Molecular Weight Range | Key Findings & Citations |

| MALDI-TOF MS | Methyl-esterified HA oligosaccharides | Tetrasaccharide (4-mer) to 34-mer | Methyl esterification of carboxyl groups enhances sensitivity and allows for a more quantitative approach.[1] |

| MALDI-TOF MS | 2,4,6-trihydroxyacetophenone with triammonium (B15348185) citrate (B86180) matrix | HA oligosaccharides | Negative ion mode is often preferred for easier interpretation of spectra, with [M-H]⁻ being the predominant species.[2] |

| ESI-MS | HA oligosaccharides | Up to 24-mers | Provides accurate molecular mass determination, though fragmentation can occur at higher cone voltages.[2] |

| HPLC/ESI-MS | HA oligosaccharides | 2-mers to 40-mers | Allows for online separation and characterization, revealing charge state distributions for different sized oligomers.[3] |

Experimental Protocol: MALDI-TOF MS of HA Oligosaccharides [1][2]

-

Sample Preparation:

-

Methyl Esterification (optional but recommended for quantification): Modify the carboxyl groups of the glucuronate residues using trimethylsilyl (B98337) diazomethane.[1] This enhances sensitivity.

-

Matrix Preparation: Prepare a co-matrix of 2,4,6-trihydroxyacetophenone with triammonium citrate for optimal signal quality.[2]

-

-

MALDI Target Spotting:

-

Mix the HA oligosaccharide sample with the matrix solution.

-

Spot the mixture onto the MALDI target plate and allow it to dry completely, forming co-crystals.

-

-

Data Acquisition:

-

Analyze the sample using a MALDI-TOF mass spectrometer.

-

Acquire spectra in both positive and negative ion modes. The negative ion mode is often advantageous for HA oligosaccharides, as it predominantly forms [M-H]⁻ ions, simplifying spectral interpretation.[2]

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the detected ions.

-

Calculate the molecular weight of the oligosaccharides based on the observed m/z values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailed conformational analysis of HA oligosaccharides in solution. It provides insights into the 3D structure, including the conformation of glycosidic linkages and the N-acetyl group.[4]

Key Quantitative Data from NMR Spectroscopy:

| Technique | Analyte | Key Findings & Citations |

| 1H NMR | N-acetylglucosamine (GlcNAc) monosaccharide | Observation of amide cis conformations for the first time.[4] |

| 1H NMR | HA-8mer and HA-20mer | The orientation between H2 and NH in the N-acetyl group is in an anti conformation for both chain lengths. The β(1→3) glycosidic linkage shows one predominant conformation, while the β(1→4) linkage suggests conformational equilibrium.[4] |

Experimental Protocol: 1H NMR of HA Oligosaccharides [4]

-

Sample Preparation:

-

Dissolve the purified HA oligosaccharide sample in a suitable deuterated solvent (e.g., D₂O).

-

For studies of exchangeable protons, such as amide protons, use a solvent mixture like 90% H₂O/10% D₂O.

-

-

Data Acquisition:

-

Acquire 1D ¹H NMR spectra on a high-field NMR spectrometer.

-

For more detailed structural information, perform 2D NMR experiments such as COSY, TOCSY, NOESY, and ROESY to establish through-bond and through-space correlations between protons.

-

-

Data Analysis:

-

Assign the proton chemical shifts for each sugar residue in the oligosaccharide.

-

Measure coupling constants (³J) to determine dihedral angles and infer the conformation of the glycosidic linkages and the N-acetyl group.[4]

-

Analyze NOE/ROE cross-peaks to determine inter-proton distances, providing further conformational constraints.

-

Chromatographic Techniques

Chromatography is essential for the separation and purification of HA oligosaccharides from complex mixtures.

-

High-Performance Thin-Layer Chromatography (HPTLC): A sensitive and cost-effective method for the qualitative and quantitative analysis of small saturated HA oligosaccharides (2-4 hyalobiuronic acid moieties).[5][6]

-

High-Performance Liquid Chromatography (HPLC): Anion-exchange and size-exclusion chromatography (SEC) are commonly used for high-resolution separation of oligosaccharides.[2]

-

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE): A technique for sizing HA oligomers from tetrasaccharides to over 50-mers by labeling the reducing end with a fluorescent dye.[2][7]

Key Quantitative Data from Chromatographic Techniques:

| Technique | Separation Range | Limit of Detection (LOD) / Quantification (LOQ) | Key Findings & Citations |

| HPTLC | 2-4 hyalobiuronic acid moieties | LOD: 7-19 pmol per band; LOQ: 37-71 pmol per band | Reagent-free in situ derivatization on amino-modified silica (B1680970) allows for sensitive detection.[5][6] |

| Anion-Exchange HPLC | Tetrasaccharides to 34-mers | - | Gradient elution provides good resolution of high-molecular-weight oligosaccharides.[2] |

| FACE | Tetrasaccharides to >50-mers | - | Allows for sizing of a wide range of HA oligomers.[2][7] |

Experimental Protocol: Anion-Exchange HPLC of HA Oligosaccharides [2]

-

Sample Preparation:

-

Generate HA oligosaccharides by enzymatic digestion of high-molecular-weight HA (e.g., with testicular hyaluronidase).[2]

-

-

Chromatographic Separation:

-

Use an anion-exchange HPLC column.

-

Employ a salt gradient (e.g., NaCl or ammonium (B1175870) acetate) to elute the oligosaccharides. The elution order is based on increasing negative charge, which generally corresponds to increasing size.

-

-

Detection:

-

Monitor the column effluent using a UV detector (at ~205-210 nm for the amide bond) or a refractive index detector.

-

-

Fraction Collection and Analysis:

-

Collect the separated peaks.

-

Analyze the collected fractions by mass spectrometry or NMR for definitive identification and further structural characterization.[2]

-

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high-resolution separation of charged molecules like HA oligosaccharides. Capillary Gel Electrophoresis (CGE) can achieve unit resolution of oligomers up to at least 80 kDa.[8][9]

Key Quantitative Data from Capillary Electrophoresis:

| Technique | Separation Range | Limit of Detection (LOD) | Key Findings & Citations |

| CGE | Up to at least 80 kDa | - | The use of a highly viscous polyacrylamide matrix enables high-resolution separation.[8][9] |

| HPCE | - | 1.0 µg/ml (at S/N of 5) | Good linearity for quantification in the range of 0.01 mg/ml to 3.3 mg/ml.[10] |

Experimental and Logical Workflows

The elucidation of HA oligosaccharide structure typically follows a logical workflow, starting with generation and purification, followed by detailed characterization.

Caption: General experimental workflow for HA oligosaccharide structure elucidation.

Signaling Pathways Induced by Hyaluronan Oligosaccharides

HA oligosaccharides are not biologically inert; they can trigger specific signaling cascades by interacting with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[11][12] These interactions can lead to diverse cellular responses, including changes in gene expression related to matrix metabolism and angiogenesis.

In articular chondrocytes, for instance, HA oligosaccharides can stimulate the expression of both matrix-degrading enzymes like matrix metalloproteinases (MMPs) and matrix-building enzymes such as hyaluronan synthase-2 (HAS-2), but through distinct signaling pathways.[11][13]

Caption: Distinct signaling pathways activated by HA oligosaccharides in chondrocytes.

Similarly, in vascular endothelial cells, angiogenic oligosaccharides of hyaluronan can induce multiple signaling pathways involving G-proteins, phospholipase C gamma 1 (PLCγ1), and protein kinase C (PKC), ultimately leading to mitogenesis and wound healing responses.[14]

Caption: Signaling pathway for HA oligosaccharide-induced angiogenesis.

Conclusion

The structural elucidation of hyaluronan oligosaccharides is a complex but critical task for understanding their diverse biological functions and for the development of novel therapeutics. A combination of high-resolution separation techniques and advanced analytical methods like mass spectrometry and NMR spectroscopy is indispensable. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in this field. Furthermore, the visualization of the intricate signaling pathways initiated by these oligosaccharides underscores their importance as key biological regulators. As research continues, the development of even more sensitive and high-throughput analytical methods will undoubtedly shed further light on the structure-function relationships of these fascinating molecules.

References

- 1. Matrix assisted laser desorption ionization-time of flight mass spectrometry analysis of hyaluronan oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies of Hyaluronan and Related Structures by NMR Spectroscopy | SLU publication database (SLUpub) [publications.slu.se]

- 5. Qualitative and quantitative analysis of hyaluronan oligosaccharides with high performance thin layer chromatography using reagent-free derivatization on amino-modified silica and electrospray ionization-quadrupole time-of-flight mass spectrometry coupling on normal phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. High-Resolution Studies of Hyaluronic Acid Mixtures through Capillary Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High-performance capillary electrophoresis of hyaluronic acid: determination of its amount and molecular mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hyaluronan oligosaccharide treatment of chondrocytes stimulates expression of both HAS-2 and MMP-3, but by different signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utppublishing.com [utppublishing.com]

- 13. Hyaluronan oligosaccharide treatment of chondrocytes stimulates expression of both HAS-2 and MMP-3, but by different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Hyaluronate Hexasaccharide in Cellular Signaling and Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyaluronate (HA), a major component of the extracellular matrix, is not merely a structural scaffold but a dynamic signaling molecule whose biological functions are intricately dependent on its molecular weight. Low molecular weight fragments of HA, particularly the hexasaccharide (HA6), have emerged as potent bioactive molecules that regulate a diverse array of cellular processes, including angiogenesis, inflammation, and cancer progression. This technical guide provides an in-depth exploration of the biological roles of hyaluronate hexasaccharide, detailing its interactions with key cell surface receptors, the ensuing signaling cascades, and its implications in various disease states. Quantitative data from peer-reviewed studies are summarized, and detailed experimental protocols for investigating the effects of HA6 are provided to facilitate further research in this burgeoning field.

Introduction

High molecular weight hyaluronan (HMW-HA) is predominantly involved in maintaining tissue homeostasis and biomechanics.[1] However, under conditions of tissue injury, inflammation, or tumorigenesis, HMW-HA is depolymerized into smaller fragments by hyaluronidases and reactive oxygen species.[2][3] These low molecular weight HA (LMW-HA) fragments, including the hexasaccharide, exhibit distinct and often opposing biological activities compared to their high molecular weight precursor.[4][5] HA6, composed of three repeating disaccharide units of N-acetylglucosamine and D-glucuronic acid, acts as a signaling molecule by binding to specific cell surface receptors, thereby initiating intracellular signaling pathways that modulate gene expression and cellular behavior.[4][5][6]

Key Receptors and Binding Affinities

This compound mediates its effects primarily through interactions with three major cell surface receptors: CD44, Toll-like receptor 4 (TLR4), and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[7][8][9] The binding of HA6 to these receptors can trigger distinct or overlapping signaling pathways.

| Receptor | Ligand Size | Binding Affinity (Kd) | Cell Types | Biological Outcomes |

| CD44 | HA8 | 125 µM[10] | Endothelial cells, cancer cells, immune cells | Angiogenesis, tumor progression, inflammation[10][11][12] |

| TLR4 | LMW-HA (including oligosaccharides) | Not explicitly found for HA6 | Immune cells (macrophages, dendritic cells), chondrocytes | Pro-inflammatory responses[13][14][15] |

| RHAMM | LMW-HA | Not explicitly found for HA6 | Cancer cells, fibroblasts, smooth muscle cells | Cell motility, tumor invasion, inflammation[16][17][18] |

Biological Roles and Signaling Pathways

Angiogenesis

This compound is a pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation.[14][19][20] This process is crucial for wound healing and tissue regeneration but also contributes to tumor growth and metastasis.[21]

Signaling Pathway: The pro-angiogenic effects of HA6 are primarily mediated through the CD44 receptor.[10] Binding of HA6 to CD44 on endothelial cells activates downstream signaling cascades involving Src, Focal Adhesion Kinase (FAK), and the Extracellular signal-regulated kinases (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) pathway.[10] This signaling culminates in the upregulation of transcription factors such as c-jun and c-fos, leading to the expression of pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).[10][19]

Inflammation

This compound acts as a damage-associated molecular pattern (DAMP), triggering pro-inflammatory responses in immune cells.[13][22] This is a critical component of the innate immune response to tissue injury but can also contribute to chronic inflammatory diseases.

Signaling Pathway: The inflammatory effects of HA6 are primarily mediated by TLR4.[13][14][15] The binding of HA6 to TLR4, often in conjunction with CD44, initiates a signaling cascade that involves the recruitment of adaptor proteins like MyD88.[16] This leads to the activation of the MAPK pathway and the transcription factor Nuclear Factor-kappa B (NF-κB).[23][24] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[7][25]

Cancer

The role of this compound in cancer is complex. While some studies suggest that HA oligosaccharides can have anti-tumor effects by inducing apoptosis,[26] HA6 has also been shown to promote tumor progression by enhancing cell motility and invasion, processes mediated by RHAMM and CD44.[4][6][27] Overexpression of HA-binding proteins for hexasaccharides has been observed in breast and stomach cancers, implicating its role in tumorigenesis.[4][27]

Signaling Pathway: The interaction of HA6 with RHAMM can activate signaling cascades involving FAK and ERK1/2, promoting cancer cell adhesion and motility.[17] The HA-CD44 interaction can also contribute to tumor progression by activating pro-survival pathways.[7]

Quantitative Data

The biological effects of this compound are concentration-dependent. The following table summarizes key quantitative data from various studies.

| Biological Process | Cell Type | HA Oligosaccharide Size | Effective Concentration | Measured Effect | Reference |

| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 6-10 saccharides | 10 µg/mL | Increased proliferation and tube formation | [14] |

| Bovine Microvascular Endothelial Cells | Oligosaccharides | 0.5 - 2 µg/mL | Induction of tube formation | [28] | |

| Pig Endothelial Cells | 4-20 mers | ~10 µg/mL | Increased proliferation | [20] | |

| Inflammation | Human Monocyte-derived Dendritic Cells | 4-6 mers | Dose-dependent | Upregulation of IL-1β and TNF-α | [13] |

| Human Intervertebral Disc Cells | 6-12 disaccharides | 5 - 20 µg/mL | Increased expression of IL-1β, IL-6, IL-8, MMP-1, MMP-13, COX-2 | [25] | |

| LPS-stimulated Macrophages | LMW-HA | 100 µg/mL | Decreased pro-inflammatory gene expression | [7] | |

| Gene Expression | LPS-stimulated Macrophages | MMW-HA (100-500 kDa) | 100 µg/mL | ~9-11 fold increase in CCL2 expression | [7] |

| LPS-stimulated Macrophages | HMW-HA (>1250 kDa) | 100 µg/mL | 27.6% suppression of CCL2 expression | [7] | |

| LPS-stimulated Macrophages | HMW-HA (>1250 kDa) | 100 µg/mL | 2.5-fold increase in TGF-β1 expression | [7] |

Experimental Protocols

Preparation and Characterization of this compound

Objective: To obtain purified this compound for use in biological assays.

Methodology:

-

Enzymatic Digestion: High molecular weight hyaluronan is digested with testicular hyaluronidase. The digestion time is optimized to yield a high proportion of smaller oligosaccharides, including hexasaccharides.[4]

-

Size-Exclusion Chromatography: The digest is subjected to size-exclusion chromatography to separate the oligosaccharides based on their molecular size.[26]

-

Anion-Exchange Chromatography: Further purification can be achieved using anion-exchange chromatography.[4]

-

Characterization: The purity and size of the prepared hexasaccharide should be confirmed using techniques such as Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[4][26]

MTT Assay for Cell Proliferation

Objective: To quantify the effect of this compound on endothelial cell proliferation.

Methodology:

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).[16]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[16]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[16]

Matrigel Tube Formation Assay

Objective: To assess the in vitro angiogenic potential of this compound.

Methodology:

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.[29]

-

Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in the presence of various concentrations of this compound.

-

Incubation: Incubate the plate at 37°C and monitor for the formation of capillary-like structures over several hours.[30]

-

Imaging and Quantification: Capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Western Blot for MAPK Activation

Objective: To determine if this compound activates the MAPK signaling pathway.

Methodology:

-

Cell Treatment: Treat cells with this compound for various time points.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of MAPK (e.g., phospho-ERK1/2) and total MAPK proteins.[31]

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MAPK.

NF-κB Activation Assay

Objective: To investigate the activation of NF-κB by this compound.

Methodology:

-

Cell Treatment: Stimulate cells with this compound.

-

Nuclear Extraction: Isolate nuclear and cytoplasmic protein fractions.[32]

-

Western Blot for p65 Translocation: Perform a Western blot on the nuclear and cytoplasmic fractions using an antibody against the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.[32]

-

Electrophoretic Mobility Shift Assay (EMSA): Alternatively, perform an EMSA using a labeled DNA probe containing the NF-κB consensus sequence to detect the DNA-binding activity of NF-κB in nuclear extracts.

Conclusion

This compound is a potent signaling molecule with multifaceted roles in angiogenesis, inflammation, and cancer. Its biological activities are mediated through specific receptors, primarily CD44 and TLR4, which activate downstream signaling pathways, including the MAPK and NF-κB cascades. The concentration-dependent and context-specific effects of HA6 highlight its potential as both a therapeutic target and a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the complex biology of this compound and explore its translational potential in various disease settings. Further research is warranted to determine the precise binding affinities of HA6 to its receptors and to fully unravel the intricacies of its signaling networks.

References

- 1. mdpi.com [mdpi.com]

- 2. ibidi.com [ibidi.com]

- 3. Size Matters: Molecular Weight Specificity of Hyaluronan Effects in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 6. Bioactive hyaluronan fragment (hexasaccharide) detects specific hexa-binding proteins in human breast and stomach cancer: possible role in tumorogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of the molecular weights of hyaluronic acid on the immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Cytotoxicity Evaluation of Flowable Hyaluronic Acid–Acellular Stromal Vascular Fraction (HA–aSVF) Mixture for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-inflammatory activity of specific-sized hyaluronic acid oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics [apb.tbzmed.ac.ir]

- 12. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemically Modified N-Acylated Hyaluronan Fragments Modulate Proinflammatory Cytokine Production by Stimulated Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of angiogenic activities of hyaluronan oligosaccharides of defined minimum size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Small hyaluronan oligosaccharides induce inflammation by engaging both toll-like-4 and CD44 receptors in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT (Assay protocol [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Hyaluronic Acid Facilitates Angiogenesis of Endothelial Colony Forming Cell Combining With Mesenchymal Stem Cell via CD44/ MicroRNA-139-5p Pathway [frontiersin.org]

- 20. Role of hyaluronan in angiogenesis and its utility to angiogenic tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Hyaluronic Acid Oligosaccharide Derivatives Alleviate Lipopolysaccharide-Induced Inflammation in ATDC5 Cells by Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hyaluronan fragments activate an NF-kappa B/I-kappa B alpha autoregulatory loop in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hyaluronan fragments activate an NF-kappa B/I-kappa B alpha autoregulatory loop in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hyaluronic acid fragments enhance the inflammatory and catabolic response in human intervertebral disc cells through modulation of toll-like receptor 2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Preparation and characterization of hyaluronan oligosaccharides for angiogenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Detailed characterization of hyaluronan using aqueous size exclusion chromatography with triple detection and multiangle light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. DSpace [christie.openrepository.com]

- 29. corning.com [corning.com]

- 30. youtube.com [youtube.com]

- 31. researchgate.net [researchgate.net]

- 32. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

A Technical Guide to the Discovery, Isolation, and Characterization of Hyaluronan Oligosaccharides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyaluronan (HA), a simple yet ubiquitous glycosaminoglycan, has transitioned from being considered merely a structural component of the extracellular matrix to a key player in a multitude of physiological and pathological processes. This shift in understanding is largely due to the discovery that fragments of HA, known as hyaluronan oligosaccharides (o-HA), possess distinct and potent biological activities that are often contrary to those of the high-molecular-weight polymer. These activities, which are dependent on the oligosaccharide size, include roles in cell signaling, immune modulation, angiogenesis, and cancer progression. The ability to generate and isolate o-HA of defined sizes is therefore critical for advancing research and developing novel therapeutics. This technical guide provides an in-depth overview of the core methodologies for the discovery, production, isolation, and characterization of hyaluronan oligosaccharides, complete with detailed experimental protocols and quantitative data summaries.

Discovery and Biological Significance of Hyaluronan Oligosaccharides

The journey of hyaluronan research began in 1934 when Karl Meyer and John Palmer first isolated this high-molecular-weight polysaccharide from the vitreous humor of bovine eyes.[1] For decades, its primary role was thought to be structural, owing to its remarkable water-binding capacity and viscoelastic properties.[2] However, subsequent research revealed that the biological functions of HA are intricately linked to its molecular weight.

A pivotal discovery was that fragments of HA, or oligosaccharides, could elicit cellular responses not observed with the intact polymer.[3] These low-molecular-weight fragments are not merely inert breakdown products but are active signaling molecules.[2][4] For instance, small HA oligosaccharides (typically 4-16 mers) have been shown to induce the maturation of dendritic cells through Toll-like receptor 4 (TLR4) signaling, a key event in initiating an immune response.[4] In contrast, high-molecular-weight HA is generally considered to be anti-inflammatory and immunosuppressive.[5] The size-dependent nature of o-HA activity underscores the critical need for well-characterized, highly purified oligosaccharide preparations in research and drug development.[3]

Production of Hyaluronan Oligosaccharides

The generation of o-HA from high-molecular-weight HA is primarily achieved through enzymatic or chemical degradation.

Enzymatic Degradation

Enzymatic methods are widely favored due to their specificity and the ability to control the size distribution of the resulting oligosaccharides by modulating reaction conditions.[6]

-

Hyaluronidases: These are a class of enzymes that cleave the β-1,4-glycosidic bonds of HA.[7]

-

Testicular Hyaluronidase (B3051955) (EC 3.2.1.35): This is an endo-β-N-acetyl-D-hexosaminidase that hydrolyzes the β-1,4-glycosidic linkage, producing a series of even-numbered oligosaccharides (tetrasaccharides, hexasaccharides, etc.).[5][8] It is one of the most commonly used enzymes for generating o-HA for research purposes.[3]

-

Leech Hyaluronidase: This enzyme can also be used for the controlled depolymerization of HA to produce oligosaccharides with a narrow size distribution.[6]

-

Bacterial Hyaluronate Lyases: These enzymes cleave HA via a β-elimination reaction, resulting in oligosaccharides with an unsaturated uronic acid at the non-reducing end. While useful for some applications, the resulting modification may be undesirable for biological studies.[3]

-

Chemical Degradation

Chemical methods offer an alternative for HA depolymerization, although they can be less specific and may lead to modifications of the sugar rings.

-

Acid Hydrolysis: Treatment with strong acids can break the glycosidic bonds of HA.

-

Oxidative Degradation: Reactive oxygen species (ROS), often generated by systems such as hydrogen peroxide in the presence of copper ions, can effectively degrade HA.[9][10][11] This method can produce a random fragmentation of the HA chain.[9] The degradation efficiency is influenced by factors such as pH, temperature, and the concentration of the oxidizing agents.[10]

Isolation and Purification of Hyaluronan Oligosaccharides

Following degradation, the resulting mixture of oligosaccharides must be separated and purified to obtain fractions of defined sizes. Chromatographic techniques are central to this process.

Size-Exclusion Chromatography (SEC)

SEC, also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume.[12] Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores and have a longer retention time. This technique is a cornerstone for the preparative scale purification of o-HA.[3][13]

Anion-Exchange Chromatography (AEC)

AEC separates molecules based on their net negative charge. Since the negative charge of o-HA is proportional to its size (due to the carboxyl group on each glucuronic acid residue), AEC provides a high-resolution method for separating oligosaccharides of different lengths.[3][5] High-performance liquid chromatography (HPLC) systems equipped with anion-exchange columns are frequently used for both analytical and preparative-scale separations.[5]

Characterization and Analysis

Rigorous characterization is essential to confirm the size, purity, and structural integrity of the isolated o-HA fractions.

Mass Spectrometry (MS)

MS is a powerful tool for the precise determination of molecular weight.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly useful for analyzing o-HA up to around 8 kDa.[14] It provides accurate mass measurements and can reveal the charge state distribution of the molecules.[3][15]

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is suitable for analyzing larger oligosaccharides, with the ability to detect fragments up to 41 kDa.[14] It is often used to confirm the size and assess the heterogeneity of purified fractions.[3]

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

FACE is a highly sensitive technique that involves derivatizing the reducing end of the oligosaccharides with a fluorescent tag, followed by separation using polyacrylamide gel electrophoresis.[5] The migration distance is inversely proportional to the size of the oligosaccharide, allowing for precise sizing and quantification.[3][5]

High-Performance Liquid Chromatography (HPLC)

HPLC, coupled with detectors such as UV or refractive index detectors, is used to assess the purity of the isolated fractions.[5][16] Both SEC-HPLC and AEC-HPLC are routinely used for quality control.[5]

Data Presentation: Quantitative Analysis of o-HA Preparations

The following tables summarize typical quantitative data obtained during the production and characterization of hyaluronan oligosaccharides.

Table 1: Comparison of Hyaluronan Degradation Methods

| Degradation Method | Enzyme/Reagent | Typical Products | Control over Size Distribution | Potential for Modification |

|---|---|---|---|---|

| Enzymatic | Testicular Hyaluronidase | Even-numbered oligosaccharides (4-mer, 6-mer, etc.) | Good to Excellent | Minimal |

| Enzymatic | Leech Hyaluronidase | Narrow distribution of oligosaccharides | Excellent | Minimal |

| Enzymatic | Bacterial Hyaluronate Lyase | Unsaturated oligosaccharides | Good | Unsaturated non-reducing end |

| Chemical | Oxidative Degradation (e.g., H₂O₂/Cu²⁺) | Randomly sized fragments | Poor to Fair | Potential for sugar ring oxidation |

Table 2: Performance of o-HA Isolation and Characterization Techniques

| Technique | Principle | Typical Resolution | Purity Achieved | Size Range (mers) |

|---|---|---|---|---|

| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Moderate | >90% (for pooled fractions) | 4 to >50 |

| Anion-Exchange Chromatography (AEC) | Separation by charge | High | >93% | 4 to 52 |

| Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) | Separation by size after fluorescent tagging | High | N/A (Analytical) | 4 to >50 |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Mass-to-charge ratio measurement | N/A (Analytical) | Confirms identity and purity | 2 to ~40 |

| MALDI-TOF Mass Spectrometry | Mass-to-charge ratio measurement | N/A (Analytical) | Confirms identity and purity | Up to ~100 |

Experimental Protocols

Protocol for Enzymatic Digestion of High-Molecular-Weight HA

-

Preparation of HA Solution: Dissolve high-molecular-weight sodium hyaluronate in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.2) to a final concentration of 5-10 mg/mL.

-

Enzyme Addition: Add bovine testicular hyaluronidase to the HA solution. The enzyme-to-substrate ratio can be varied to control the extent of digestion (e.g., 1 unit of enzyme per 1 mg of HA).

-

Incubation: Incubate the reaction mixture at 37°C. The incubation time is a critical parameter for controlling the size of the resulting oligosaccharides. Shorter times (e.g., 5-30 minutes) yield larger fragments, while longer times (e.g., 1-24 hours) produce smaller oligosaccharides.[3]

-

Enzyme Inactivation: Stop the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

-

Sample Preparation for Purification: Centrifuge the digest to remove any precipitate and filter the supernatant through a 0.22 µm filter.

Protocol for Isolation of o-HA by Size-Exclusion Chromatography

-

Column and Mobile Phase: Use a preparative SEC column (e.g., Bio-Gel P-6) equilibrated with a suitable mobile phase (e.g., 0.2 M ammonium (B1175870) acetate, pH 6.9).[3]

-

Sample Loading: Load the filtered HA digest onto the column.

-

Elution: Elute the oligosaccharides with the mobile phase at a constant flow rate.

-

Fraction Collection: Collect fractions of a defined volume.

-

Analysis of Fractions: Analyze the fractions using an analytical technique such as AEC-HPLC or FACE to determine the size distribution of the oligosaccharides in each fraction.

-

Pooling and Lyophilization: Pool the fractions containing the desired oligosaccharide sizes and lyophilize to obtain the purified o-HA as a powder.

Protocol for Characterization of o-HA by ESI-MS

-

Sample Preparation: Dissolve the purified o-HA fraction in a solvent suitable for ESI-MS, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a volatile salt or acid to aid ionization.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's electrospray source at a low flow rate.

-

Mass Spectrometry Analysis: Acquire mass spectra in the negative ion mode, as the carboxyl groups of HA are readily deprotonated.[3]

-

Data Analysis: Analyze the resulting spectra to identify the series of multiply charged ions for each oligosaccharide species. Deconvolute the spectra to determine the molecular mass of each component in the sample.

Visualization of Pathways and Workflows

Signaling Pathway of o-HA via TLR4

Small hyaluronan oligosaccharides can act as damage-associated molecular patterns (DAMPs), activating immune cells like dendritic cells and macrophages through the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines.

Caption: o-HA induced TLR4 signaling pathway.

Experimental Workflow for o-HA Isolation and Characterization

The following diagram outlines the logical flow from the starting material to the final, characterized hyaluronan oligosaccharides.

Caption: Workflow for o-HA isolation.

References

- 1. The journey of hyaluronan research in the Journal of Biological Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyaluronan: Sources, Structure, Features and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Novel Functions of Hyaluronan Oligosaccharides [glycoforum.gr.jp]

- 5. academic.oup.com [academic.oup.com]

- 6. Enzymatic production of specifically distributed hyaluronan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Degradation of Hyaluronan in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. uef.sav.sk [uef.sav.sk]

- 12. kingsnake.com [kingsnake.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of hyaluronan and its derivatives using chromatographic and mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Determining the Molecular Weight of Hyaluronate Hexasaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight of hyaluronate hexasaccharide. Hyaluronan (HA), a non-sulfated glycosaminoglycan, plays crucial roles in various biological processes, and its activity is often dependent on its molecular size. The hexasaccharide, a six-sugar unit of HA, is of significant interest in research and drug development. Accurate molecular weight determination is therefore critical for the characterization and quality control of these oligosaccharides.

Theoretical Molecular Weight

This compound is composed of three repeating disaccharide units of N-acetylglucosamine and glucuronic acid. Its chemical formula is C42H65N3O34.[1][2] Based on this composition, the theoretical molecular weight can be calculated.

| Parameter | Value | Reference |

| Chemical Formula | C42H65N3O34 | [1][2] |

| Theoretical Molecular Weight | 1155.97 g/mol | [1][2][3] |

Experimental Methodologies for Molecular Weight Determination

Several analytical techniques are employed to experimentally determine the molecular weight of hyaluronate hexasaccharides. The most common and powerful methods include Mass Spectrometry (MS), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and Polyacrylamide Gel Electrophoresis (PAGE).

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of oligosaccharides with high accuracy.[4] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used ionization techniques for analyzing hyaluronan oligosaccharides.

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like oligosaccharides. In ESI-MS analysis of this compound, characteristic ions corresponding to di- and tri-charged species are often observed.[5] For instance, in negative ion mode, ions at m/z 576.665 (z=2) and m/z 384.107 (z=3) are indicative of the hexasaccharide.[5]

MALDI-TOF-MS is another effective method for determining the molecular weight of hyaluronan oligosaccharides.[4] This technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. For acidic polysaccharides like hyaluronan, derivatization, such as methyl esterification, can enhance sensitivity and provide more quantitative results in MALDI-TOF-MS.[4]

Experimental Workflow for Mass Spectrometry Analysis

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molecular weight and size distribution of polymers in solution without the need for column calibration with standards.[6][7][8] Size-exclusion chromatography separates molecules based on their hydrodynamic volume, and the MALS detector measures the intensity of light scattered by the molecules, which is directly proportional to their molecular weight.

This method is particularly useful for analyzing the polydispersity of hyaluronan samples.[9] While often used for high-molecular-weight HA, it can also be applied to characterize oligosaccharides.

Experimental Workflow for SEC-MALS Analysis

References

- 1. scbt.com [scbt.com]

- 2. Hyaluronic acid hexasaccharide | 73603-40-4 | OH58157 [biosynth.com]

- 3. Hyaluronic acid hexasaccharide - CD BioGlyco [bioglyco.com]

- 4. Matrix assisted laser desorption ionization-time of flight mass spectrometry analysis of hyaluronan oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SEC-MALLS ANALYSIS OF HYALURONAN SIZE DISTRIBUTIONS MADE BY MEMBRANE-BOUND HYALURONAN SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uef.sav.sk [uef.sav.sk]

- 8. Detailed characterization of hyaluronan using aqueous size exclusion chromatography with triple detection and multiangle light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Biophysical Landscape of Hyaluronan Hexasaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hyaluronan (HA), a seemingly simple linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, plays a multifaceted role in numerous biological processes.[1][2] The biological activities of HA are intimately linked to its molecular weight, with smaller fragments, such as hexasaccharides, emerging as potent signaling molecules.[1][3] This technical guide provides an in-depth exploration of the core biophysical characteristics of hyaluronan hexasaccharides, offering a consolidated resource for researchers in the field.

Quantitative Biophysical Data

A summary of the key quantitative biophysical parameters for hyaluronan hexasaccharides is presented below. These values represent a consensus from various analytical techniques and provide a foundational dataset for experimental design and interpretation.

| Parameter | Value | Method(s) of Determination |

| Molecular Formula | C42H65N3O34 | Mass Spectrometry |

| Molecular Weight | 1155.97 g/mol | Mass Spectrometry (ESI-MS, MALDI-TOF MS)[4][5][6] |

| Structure | Linear polysaccharide of three repeating disaccharide units: D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc) linked by alternating β-1,4 and β-1,3 glycosidic bonds.[1][7] | NMR Spectroscopy, X-ray Diffraction |

| Solution Conformation | Predominantly a contracted, left-handed 4-fold helix in solution, exhibiting rod-like behavior as an oligosaccharide. The conformation is dynamic, with transient hydrogen bonds to solvent molecules rather than strong intramolecular bonds.[8] | NMR Spectroscopy, Molecular Dynamics (MD) Simulations[8][9] |

Signaling Pathways

Hyaluronan hexasaccharides are not merely structural components but active participants in cellular signaling, primarily through interactions with cell surface receptors like CD44 and Toll-like Receptor 4 (TLR4). These interactions can trigger downstream cascades that influence cell proliferation, migration, and inflammatory responses.

CD44-Mediated Signaling

The interaction of HA oligosaccharides with their primary receptor, CD44, initiates a signaling cascade that can promote angiogenesis and cell proliferation.[10] This is particularly relevant in endothelial cells where it can induce tube formation.[10] The binding of HA to CD44 can lead to the activation of Src, FAK, and ERK1/2, ultimately resulting in the upregulation of transcription factors like c-jun and c-fos.[10]

Caption: CD44-mediated signaling pathway initiated by hyaluronan hexasaccharides.

TLR4-Mediated Signaling

Hyaluronan fragments can act as damage-associated molecular patterns (DAMPs), activating the innate immune system through TLR4.[11][[“]] This interaction, often in a complex with CD44, can lead to the activation of dendritic cells and the production of pro-inflammatory cytokines.[11][13] The signaling cascade involves the recruitment of adaptor proteins like MyD88, leading to the activation of MAPKs and the transcription factor NF-κB.[11]

Caption: TLR4-mediated signaling pathway activated by hyaluronan hexasaccharides.

Experimental Protocols

Precise characterization of hyaluronan hexasaccharides is crucial for understanding their biological function. Below are detailed methodologies for key experiments cited in the literature.

Preparation and Purification of Hyaluronan Hexasaccharides

The generation of defined-length HA oligosaccharides is a prerequisite for biophysical and biological studies. A common method involves the enzymatic digestion of high molecular weight HA followed by chromatographic purification.

Caption: Workflow for the preparation and purification of hyaluronan hexasaccharides.

1. Enzymatic Digestion:

-

Starting Material: High molecular weight hyaluronan.

-

Enzyme: Testicular hyaluronidase (B3051955).

-

Procedure: The polymer HA is partially digested with hyaluronidase to generate a mixture of oligosaccharides of varying lengths.[14] The reaction conditions (enzyme concentration, incubation time, temperature) are optimized to yield the desired fragment sizes.

2. Size Exclusion Chromatography (SEC):

-

Column: A gel filtration column such as Bio-Gel P-10 is used to separate the HA fragments based on their hydrodynamic volume.[14]

-

Elution: The column is eluted with an appropriate buffer, and fractions are collected. Larger fragments elute first, followed by smaller ones.

3. Anion-Exchange High-Performance Liquid Chromatography (HPLC):

-

Purpose: To achieve higher resolution separation of the oligosaccharide fractions obtained from SEC.[15][16]

-

Principle: This technique separates molecules based on their net negative charge, which increases with the length of the HA oligosaccharide. A salt gradient is typically used for elution.

Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for determining the precise molecular weight and confirming the identity of purified hyaluronan oligosaccharides.

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Instrumentation: A triple-quadrupole mass spectrometer equipped with an electrospray ion source is commonly used.[17]

-

Sample Preparation: Purified HA hexasaccharides are dissolved in a suitable solvent, often a mixture of water, acetonitrile, and a volatile salt like ammonium (B1175870) acetate.[16]

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. ESI is typically performed in negative ion mode due to the acidic nature of the glucuronic acid residues.[16][17] The resulting spectrum shows multiply charged ions, which can be deconvoluted to determine the molecular mass.[17]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):

-

Principle: The sample is co-crystallized with a matrix material that absorbs laser energy. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to a detector is measured, which is proportional to their mass-to-charge ratio.

-

Sample Preparation: A key step for analyzing acidic polysaccharides like HA is the modification of the carboxyl groups to enhance ionization and sensitivity.[18] Methylation of the glucuronic acid residues is a common and effective method.[18]

-

Analysis: This technique is suitable for analyzing a wide range of HA oligosaccharide sizes and provides accurate molecular weight information.[16]

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the three-dimensional structure and conformation of hyaluronan hexasaccharides in solution.

1. Sample Preparation:

-

Purified HA hexasaccharides are dissolved in a suitable solvent, typically D₂O, to minimize the signal from water protons.

-

For detailed structural studies, 13C and 15N isotopic labeling of the oligosaccharides can be employed to enhance signal sensitivity and resolution, allowing for residue-specific information to be obtained.[8]

2. NMR Experiments:

-

1D ¹H NMR: Provides initial information about the chemical environment of the protons in the molecule.

-

2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC): These experiments are crucial for the complete assignment of all proton and carbon signals and for obtaining structural constraints.[19][20]

-

COSY and TOCSY: Used to identify scalar-coupled protons within the same sugar ring.

-

NOESY: Provides information about through-space proximity of protons, which is essential for determining the conformation of the glycosidic linkages and the overall 3D structure.[9]

-

HSQC and HMBC: Used to correlate proton signals with their directly attached or long-range coupled carbon atoms, respectively, aiding in the complete assignment of the carbon skeleton.

-

3. Data Analysis and Structure Calculation:

-

The assigned chemical shifts and coupling constants provide information about the conformation of the individual sugar rings.

-

The Nuclear Overhauser Effect (NOE) intensities from NOESY spectra are converted into distance restraints.

-

These experimental restraints are then used in molecular dynamics (MD) simulations or other computational modeling programs to calculate the ensemble of solution conformations that are consistent with the NMR data.[8][9] This approach has been instrumental in establishing the helical nature of HA oligosaccharides in solution.[8]

References

- 1. Size Matters: Molecular Weight Specificity of Hyaluronan Effects in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyaluronan: A Simple Polysaccharide with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hyaluronic acid hexasaccharide - CD BioGlyco [bioglyco.com]

- 5. Hyaluronic acid hexasaccharide | 73603-40-4 | OH58157 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Hyaluronan: the local solution conformation determined by NMR and computer modeling is close to a contracted left-handed 4-fold helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The solution conformation of hyaluronan: a combined NMR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CD44 mediates oligosaccharides of hyaluronan-induced proliferation, tube formation and signal transduction in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. researchgate.net [researchgate.net]

- 14. Preparation and characterization of hyaluronan oligosaccharides for angiogenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Solution conformational analysis of hyaluronan with different chain lengths by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.manchester.ac.uk [research.manchester.ac.uk]

Hyaluronate Hexasaccharide: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronan (HA), a major component of the extracellular matrix, is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[1] While high-molecular-weight HA is involved in maintaining tissue architecture and homeostasis, its smaller fragments, particularly oligosaccharides like hyaluronate hexasaccharide (HA6), exhibit distinct and potent biological activities.[2] These fragments are generated under conditions of inflammation and tissue remodeling and act as signaling molecules, modulating a variety of cellular processes.[3] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its interactions with cell surface receptors, the ensuing signaling cascades, and its impact on cellular functions such as inflammation, angiogenesis, and gene expression.

Core Mechanisms of Action: Receptor Binding and Signal Transduction

The in vitro effects of this compound are primarily initiated through its binding to specific cell surface receptors, most notably CD44 and Toll-like receptor 4 (TLR4). This binding triggers intracellular signaling pathways that ultimately lead to changes in gene expression and cellular behavior.

CD44-Mediated Signaling

CD44 is a transmembrane glycoprotein (B1211001) that serves as the principal receptor for hyaluronan. The interaction between HA oligosaccharides and CD44 is crucial for a range of cellular responses. While the affinity of a single CD44 binding domain for HA is relatively low, multivalent interactions with larger HA molecules enhance binding avidity.[4] Small oligosaccharides like HA6 can compete with high-molecular-weight HA for CD44 binding, thereby modulating downstream signaling.

Upon binding of this compound to CD44, a cascade of intracellular events is initiated. In articular chondrocytes, this interaction has been shown to stimulate the expression of genes involved in both matrix degradation, such as matrix metalloproteinases (MMPs), and matrix repair, including type II collagen and aggrecan.[5]

One of the key pathways activated downstream of CD44 is the Phosphoinositide 3-kinase (PI3K)/Akt pathway . Inhibition of this pathway has been shown to block the HA oligosaccharide-mediated stimulation of hyaluronan synthase-2 (HAS-2), a key enzyme in HA synthesis.[5][6] Conversely, the stimulation of MMP-3 and MMP-13 by HA oligosaccharides in chondrocytes is not affected by PI3K/Akt inhibitors, suggesting the activation of distinct signaling pathways for different gene targets.[5][6] In some cancer cell lines, HA oligosaccharides have been found to induce apoptosis by suppressing the PI3K/Akt cell survival pathway.[3]

TLR4-Mediated Signaling

Toll-like receptor 4 (TLR4), a key receptor in the innate immune system, has been identified as a receptor for hyaluronan fragments.[2] The interaction of HA oligosaccharides with TLR4 can trigger pro-inflammatory responses in various cell types, including dendritic cells and macrophages.[2][7]

Activation of TLR4 by hyaluronan fragments leads to the recruitment of adaptor proteins and the initiation of a signaling cascade that involves the phosphorylation of p38 and p42/44 mitogen-activated protein kinases (MAPKs) .[2] This is followed by the nuclear translocation of nuclear factor-kappa B (NF-κB) , a critical transcription factor for inflammatory gene expression.[2] In dendritic cells, this pathway leads to cellular maturation and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[2] Similarly, in murine macrophages, small HA fragments have been shown to activate NF-κB DNA binding activity.[8][9]

In Vitro Effects of this compound

The activation of the signaling pathways described above translates into a range of observable in vitro effects, which are summarized in the following sections.

Modulation of Gene Expression

Hyaluronate oligosaccharides have been shown to significantly alter gene expression in various cell types. In bovine articular chondrocytes, treatment with HA oligosaccharides leads to the upregulation of several genes, as detailed in the table below.

| Gene | Cell Type | Fold Change (mRNA) | Experimental Condition | Reference |

| MMP-3 | Bovine Articular Chondrocytes | >2-fold increase | 250 µg/ml HA6 for 24-48h | [10] |

| Type II Collagen | Bovine Articular Chondrocytes | ~2.5-fold increase at 24h, ~4-fold at 48h | 250 µg/ml HA6 | [10] |

| COMP | Bovine Articular Chondrocytes | ~2.5-fold increase at 24h, ~4-fold at 48h | 250 µg/ml HA6 | [10] |

| HAS-2 | Bovine Articular Chondrocytes | Upregulated | HA oligosaccharide treatment | [5][6] |

| CTGF | Human Fibroblast-like Synovial Cells | 0.66-fold decrease (compared to 0.1 mg/mL HA) | 0.1 mg/mL Hylan (cross-linked HA) | [11] |

| TGF-β1 | Human Fibroblast-like Synovial Cells | Significantly increased | 0.1 mg/mL HA | [11] |

| VEGF | Human Fibroblast-like Synovial Cells | Significantly increased | 0.1 mg/mL HA | [11] |

Pro-Angiogenic Effects

Hyaluronan oligosaccharides, including hexasaccharides, have demonstrated pro-angiogenic properties in vitro.[12] They stimulate the proliferation and migration of endothelial cells, which are key steps in the formation of new blood vessels.[13]

-

Endothelial Cell Proliferation: HA oligosaccharides of 3 to 16 disaccharides in length have been shown to stimulate the proliferation of endothelial cells in culture.[14] Studies on human umbilical vein endothelial cells (HUVECs) have confirmed that HA6, HA8, and HA10 can effectively promote their proliferation.[12]

-

Tube Formation: In vitro angiogenesis assays, such as the tube formation assay on Matrigel, have shown that HA oligosaccharides induce endothelial cells to form capillary-like structures.[15][16]

-

VEGF Expression: The pro-angiogenic effects of HA oligosaccharides are, in part, mediated by the upregulation of vascular endothelial growth factor (VEGF) mRNA levels in endothelial cells.[12]

| Effect | Cell Type | Effective HA Oligosaccharide Sizes | Reference |

| Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | HA6, HA8, HA10 | [12] |

| Proliferation | Endothelial Cells | 3-16 disaccharides | [14] |

| Upregulation of VEGF mRNA | Human Umbilical Vein Endothelial Cells (HUVEC) | HA6, HA8, HA10 | [12] |

Pro-Inflammatory Responses

As previously mentioned, this compound can induce pro-inflammatory responses, primarily through the activation of TLR4. This leads to the production and release of inflammatory mediators.

-

Cytokine Production: In dendritic cells and macrophages, HA oligosaccharides stimulate the release of pro-inflammatory cytokines such as TNF-α and interleukins.[2] In human chondrocytes, HA fragments up-regulate the expression of TNF-α, IL-6, and IL-1β.[17]

-

NF-κB Activation: A key event in the inflammatory response is the activation of the NF-κB transcription factor, which has been observed in both macrophages and chondrocytes following treatment with HA oligosaccharides.[8][9][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)

Objective: To measure the effect of hyaluronan oligosaccharides on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

96-well cell culture plates

-

Hyaluronan oligosaccharides (o-HA6, o-HA8, o-HA10)

-

3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader